

Application Notes & Protocols: CRISPR/Cas9-Mediated Gene Editing of LPGAT1 in Mice

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Compound of Interest

Compound Name: **LPGAT1**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Lysophosphatidylglycerol Acyltransferase 1 (**LPGAT1**), also known as LPLAT7, is an endoplasmic reticulum-associated enzyme crucial for phospholipid remodeling.[1][2] It catalyzes the reacylation of lysophosphatidylglycerol (LPG) to form phosphatidylglycerol (PG), a key precursor for cardiolipin synthesis, which is vital for mitochondrial function.[2] Emerging research has demonstrated that **LPGAT1** also plays a significant role in remodeling other phospholipids, such as phosphatidylethanolamine (PE) and phosphatidylcholine (PC), by specifically incorporating stearate (18:0) at the sn-1 position.[3]

Deficiency in **LPGAT1** has been linked to MEGDEL syndrome, a severe autosomal recessive disorder characterized by 3-methylglutaconic aciduria, deafness, encephalopathy, and Leigh-like syndrome.[4] Furthermore, studies have implicated **LPGAT1** in regulating hepatic triacylglycerol synthesis, auditory function, and photoreceptor cell survival.[4][5][6] The generation of **Lpgat1** knockout (KO) mouse models using CRISPR/Cas9 technology provides a powerful in vivo system to dissect the enzyme's physiological roles and to investigate the pathophysiology of related disorders.[3][4] These models are invaluable for preclinical studies and the development of potential therapeutic strategies.

This document provides detailed protocols for generating **Lpgat1** KO mice using CRISPR/Cas9 and summarizes the key phenotypic outcomes observed in these models.

Phenotypic Consequences of LPGAT1 Deletion

Genetic ablation of **Lpgat1** in mice leads to a range of severe phenotypes, recapitulating many features of human MEGDEL syndrome.[\[4\]](#) The quantitative data from these studies are summarized below.

Data Presentation:

Table 1: Survival and Growth Phenotypes in **Lpgat1^{-/-}** Mice

Phenotype	Wild-Type (WT)	Heterozygous (HZ)	Homozygous KO (Lpgat1^{-/-})	Citation
Neonatal Survival Rate	~100%	85%	56%	[4]
Median Adult Lifespan	Not reported	Not reported	~155 days	[3]
Body Weight (11 weeks)	Normal	Normal	Normal	[3]
Body Fat Content (11 weeks)	Normal	Not reported	Reduced by ~20%	[3]

| Growth | Normal | Not reported | Growth delay |[\[4\]](#) |

Table 2: Serum Biochemical Parameters in **Lpgat1^{-/-}** Mice

Parameter	Wild-Type (WT)	Homozygous KO (Lpcat1 ^{-/-})	Fold Change	Citation
Alanine Aminotransferase (ALT)	Normal	Significantly Increased	-	[4]
Aspartate Aminotransferase (AST)	Normal	Significantly Increased	-	[4]
Total Bilirubin (TBIL)	Normal	Significantly Increased	-	[4]
Blood Ammonia	Normal	Significantly Elevated	-	[4]
Blood Urea Nitrogen (BUN)	Normal	Significantly Elevated	-	[4]
Hypoglycemia	No	Yes	-	[4]

| 3-Methylglutaconic Acid (Urine) | Baseline | Strikingly Elevated | - | [\[4\]](#) |

Table 3: Retinal Degeneration Phenotypes in Lpcat1 KO Mice*

Parameter	Wild-Type (WT) / Heterozygous (HZ)	Homozygous KO (Lpcat1 ^{-/-})	Observation	Citation
ONL & OS Thickness (6 weeks)	Normal	Dramatically Reduced	Indicates severe retinal degeneration	[5][7]
Apoptotic Photoreceptor Cells	Baseline	Significantly Increased	Specific to photoreceptor cells	[7]
Dipalmitoyl PC (DPPC) Levels	Normal	Decreased by ~50%	LPCAT1 is essential for DPPC production	[5][7]
Mitochondrial ROS	Baseline	Increased	Observed in photoreceptor cells	[5]

*Note: Some studies refer to the gene as Lysophosphatidylcholine Acyltransferase 1 (Lpcat1).

Experimental Protocols

The following protocols provide a framework for generating **Lpgat1** knockout mice using CRISPR/Cas9 technology, adapted from established methodologies.[8][9][10]

Protocol 2.1: Design and In Vitro Validation of sgRNAs for **Lpgat1**

- Target Selection: Identify a suitable target region within the mouse **Lpgat1** gene (Gene ID: 226856).[6] Targeting an early exon (e.g., exon 2 or 3) is recommended to maximize the probability of generating a loss-of-function frameshift mutation upon non-homologous end joining (NHEJ) repair.[11]
- sgRNA Design: Use online design tools (e.g., CRISPOR, CHOPCHOP) to generate a list of potential 20-bp sgRNA sequences targeting the selected exon. Select 2-3 candidate sgRNAs with high predicted on-target efficiency and low predicted off-target scores.

- sgRNA Synthesis: Synthesize the selected sgRNAs using an in vitro transcription kit or order commercially synthesized sgRNAs.
- In Vitro Validation (T7 Endonuclease I Assay):
 - Transfect a mouse cell line (e.g., Neuro-2a) with a plasmid expressing Cas9 and one of the synthesized sgRNAs.
 - After 48-72 hours, harvest genomic DNA from the cells.
 - Amplify the **Lpgat1** target region using PCR.
 - Denature and re-anneal the PCR products to form heteroduplexes.
 - Treat the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA. [8]
 - Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful sgRNA/Cas9-mediated editing. Select the sgRNA with the highest cleavage efficiency for in vivo experiments.

Protocol 2.2: Generation of **Lpgat1** Knockout Mice via Zygote Microinjection

- Animal Preparation: Use superovulated female mice (e.g., C57BL/6 strain) as zygote donors and pseudopregnant females as recipients.
- Ribonucleoprotein (RNP) Complex Preparation:
 - Prepare an injection mix containing Cas9 protein (e.g., 30 nM) and the validated sgRNA (e.g., 5 ng/μl) in a suitable injection buffer (e.g., 10mM Tris / 0.1mM EDTA).[9]
 - Incubate the mixture at 37°C for 10-15 minutes to allow the formation of the Cas9-sgRNA RNP complex.
- Pronuclear Microinjection:
 - Harvest zygotes from the superovulated female mice.

- Using a microinjection setup, inject the RNP complex into the pronucleus or cytoplasm of the fertilized zygotes.[9]
- **Embryo Transfer:**
 - Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
- **Birth and Weaning:**
 - Monitor the recipient mice for pregnancy and birth of pups. Pups are typically weaned at 3-4 weeks of age.

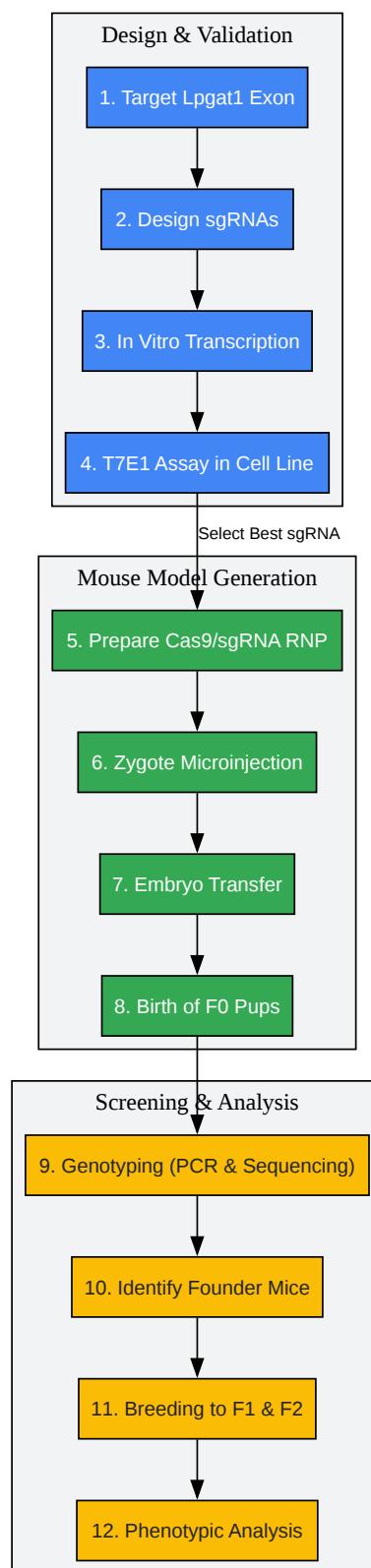
Protocol 2.3: Genotyping and Knockout Confirmation

- **DNA Extraction:** At weaning, obtain a small tissue sample (e.g., tail tip or ear punch) from the resulting pups (F0 generation) and extract genomic DNA.
- **PCR Screening:**
 - Design PCR primers that flank the sgRNA target site in the **Lpgat1** gene.
 - Perform PCR on the extracted genomic DNA.
- **Mutation Analysis (Sanger Sequencing):**
 - Purify the PCR products from the previous step.
 - Send the purified products for Sanger sequencing.
 - Analyze the sequencing chromatograms to identify pups carrying insertions or deletions (indels) at the target site. Founder mice with frameshift mutations are selected for further breeding.
- **Breeding for Germline Transmission:**
 - Breed the identified F0 founder mice with wild-type mice to produce the F1 generation.
 - Genotype the F1 offspring to confirm germline transmission of the mutated **Lpgat1** allele.

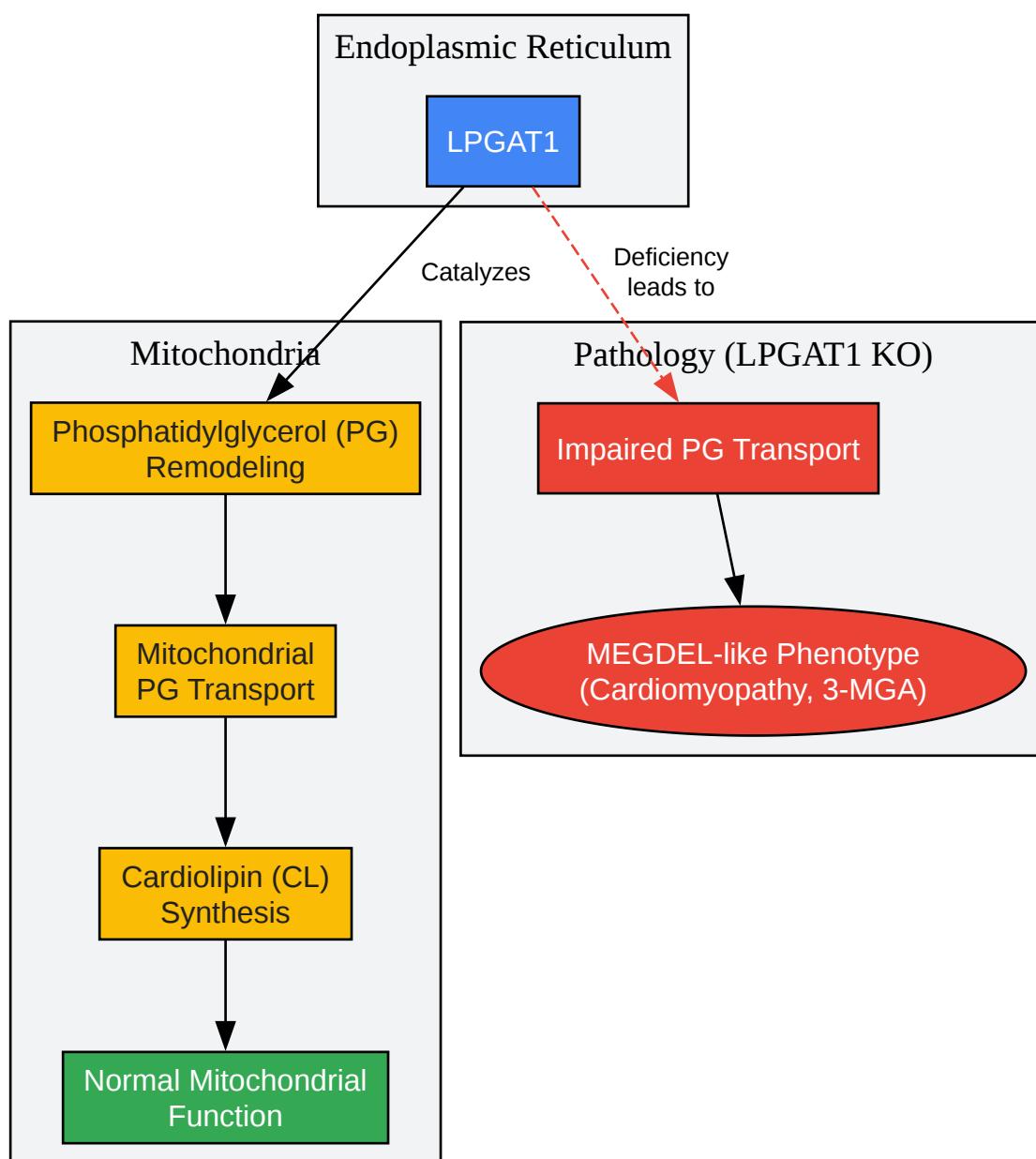
- Intercross heterozygous (**Lpgat1^{+/−}**) F1 mice to generate homozygous knockout (**Lpgat1^{−/−}**) mice for phenotypic analysis.

Key Pathways and Workflows

Visualizing the experimental process and the biological pathways affected by **Lpgat1** deletion is crucial for understanding the experimental design and its outcomes.

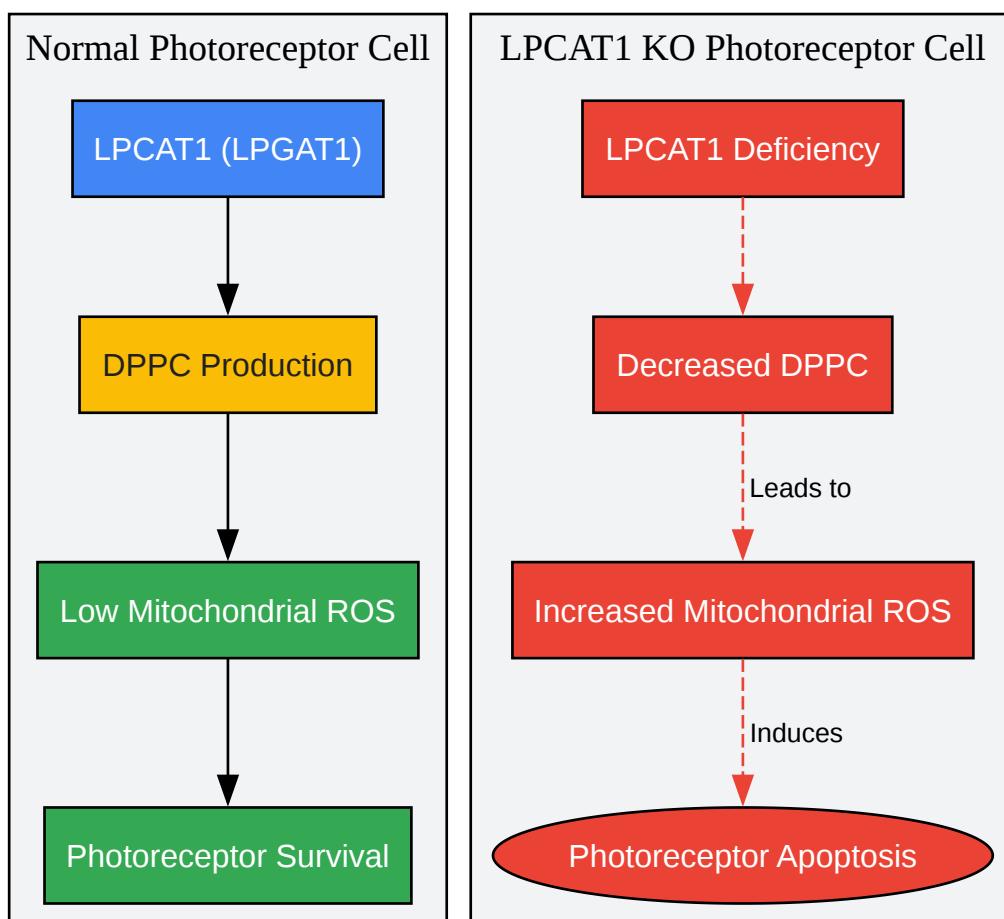
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Caption: Experimental workflow for generating **Lpgat1** KO mice.



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Caption: **LPGAT1**'s role in mitochondrial function and disease.



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Caption: Role of **LPGAT1** in photoreceptor cell survival.

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